molecular formula C9H14N2 B1426886 3-(6-Methylpyridin-3-YL)propan-1-amine CAS No. 1060806-38-3

3-(6-Methylpyridin-3-YL)propan-1-amine

Cat. No. B1426886
CAS RN: 1060806-38-3
M. Wt: 150.22 g/mol
InChI Key: RXCPNSZZTUSKGE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “3-(6-Methylpyridin-3-YL)propan-1-amine” is C9H14N2 . The molecular weight is 150.22 .


Physical And Chemical Properties Analysis

The physical form of “3-(6-Methylpyridin-3-YL)propan-1-amine” is liquid . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Complex Formation: Aminopyridinato ligands, similar in structure to 3-(6-Methylpyridin-3-YL)propan-1-amine, have been used to synthesize trialkyltantalum complexes. These complexes adopt distinct coordination environments and have potential applications in catalysis and material science due to their stability at elevated temperatures and behavior in olefin polymerization (Noor, Kretschmer, & Kempe, 2006).

Catalysis

  • Asymmetric Synthesis: Research on asymmetric reductive amination of ketones, including substrates related to 3-(6-Methylpyridin-3-YL)propan-1-amine, has shown high enantioselectivity. This process is crucial for producing chiral amines, which are valuable in pharmaceutical synthesis (Yamada, Azuma, & Yamano, 2021).

Antagonists and Bioactive Molecules

  • Integrin Antagonism: Compounds derived from 3-(6-Methylpyridin-3-YL)propan-1-amine have been prepared as key intermediates in the synthesis of αVβ3 antagonists, showcasing their significance in developing therapeutic agents for diseases like osteoporosis and cancer (Hartner et al., 2004).

Material Science

  • Light Stabilizers: Derivatives of amines similar to 3-(6-Methylpyridin-3-YL)propan-1-amine have been synthesized for applications as polymeric hindered amines light stabilizers. These compounds play a significant role in enhancing the durability and lifespan of materials exposed to UV radiation (Yi, 2008).

Chemical Synthesis and Reactivity

  • Aminal Formation: The reactivity of similar aminopyridine compounds has been investigated in the context of forming aminals through reactions involving Pummerer rearrangement. These findings contribute to the broader understanding of chemical reactivity and synthesis strategies (Rakhit, Georges, & Bagli, 1979).

Safety and Hazards

The safety information for “3-(6-Methylpyridin-3-YL)propan-1-amine” includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-(6-methylpyridin-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-4-5-9(7-11-8)3-2-6-10/h4-5,7H,2-3,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCPNSZZTUSKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306076
Record name 6-Methyl-3-pyridinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methylpyridin-3-YL)propan-1-amine

CAS RN

1060806-38-3
Record name 6-Methyl-3-pyridinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060806-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-3-pyridinepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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